5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenoxy group, and a pyrazolylphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves multiple steps:
Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Attachment of the Methoxyphenoxy Group: The next step involves the introduction of the methoxyphenoxy group to the pyrazole ring. This can be done via nucleophilic aromatic substitution, where the pyrazole reacts with a methoxyphenol derivative in the presence of a base.
Introduction of the Fluorobenzyl Group: The final step is the attachment of the fluorobenzyl group to the phenol ring. This can be achieved through an etherification reaction, where the phenol reacts with a fluorobenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group in 5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced at various positions, such as the nitro group (if present) or the pyrazole ring, depending on the specific substituents.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the design of derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other high-value products.
Mechanism of Action
The mechanism by which 5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol: This compound is similar in structure but has a chloro substituent instead of a fluorine atom.
5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol: This is the parent compound without any additional substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications.
Properties
Molecular Formula |
C23H19FN2O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C23H19FN2O4/c1-28-17-3-2-4-19(11-17)30-22-13-25-26-23(22)20-10-9-18(12-21(20)27)29-14-15-5-7-16(24)8-6-15/h2-13,27H,14H2,1H3,(H,25,26) |
InChI Key |
AIVVFRBZDPAQQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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